1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine
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Overview
Description
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl-imino group attached to an aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine typically involves the condensation of 4-aminobenzenesulfonamide with piperidine-1-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- **1-((((4-Aminophenyl)sulfonyl)imino)propyl)piperidine
- **4-Aminobenzenesulfonamide derivatives
Uniqueness
1-((((4-Aminophenyl)sulfonyl)imino)methyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
126826-66-2 |
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Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(NE)-4-amino-N-(piperidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c13-11-4-6-12(7-5-11)18(16,17)14-10-15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,13H2/b14-10+ |
InChI Key |
ZIBMYIOYYKTLJX-GXDHUFHOSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1CCN(CC1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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